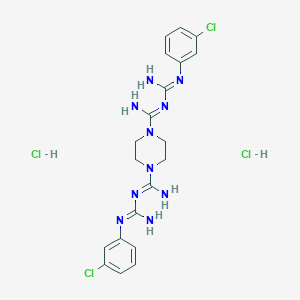![molecular formula C44H77NO8 B028574 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione CAS No. 100858-16-0](/img/structure/B28574.png)
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione, also known as AT-1, is a bioactive peptide that has been extensively researched for its potential therapeutic applications. This peptide is a derivative of angiotensin II, which is a hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. AT-1 has been shown to have a range of physiological effects and has the potential to be used in the treatment of various diseases.
作用机制
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione acts by binding to the angiotensin II type 1 receptor (AT1R), which is found on the surface of cells in various tissues throughout the body. This binding triggers a cascade of signaling events that ultimately lead to the physiological effects of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione. The precise mechanism of action of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione is complex and is still being studied.
生化和生理效应
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has a range of biochemical and physiological effects. It has been shown to regulate blood pressure by constricting blood vessels and increasing the production of aldosterone, a hormone that promotes sodium retention and potassium excretion. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione also modulates the immune system by promoting the production of cytokines and chemokines, which are involved in the inflammatory response. Additionally, 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been shown to promote wound healing by stimulating the proliferation and migration of cells involved in the healing process.
实验室实验的优点和局限性
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has several advantages for use in lab experiments. It is a well-characterized peptide with a known structure and mechanism of action. It is also stable and can be easily synthesized using SPPS techniques. However, there are some limitations to its use in lab experiments. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione can be difficult to work with due to its hydrophobic nature, and it may require specialized equipment and expertise to handle. Additionally, the effects of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione can be complex and may require careful experimental design and analysis.
未来方向
There are several future directions for research on 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione. One area of interest is the potential use of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione in the treatment of cancer. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been shown to have anti-tumor effects in vitro and in vivo, and further research is needed to explore its potential as a cancer therapy. Another area of interest is the role of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione in the immune system. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been shown to modulate the immune response, and further research is needed to understand the underlying mechanisms and potential therapeutic applications. Additionally, there is interest in exploring the potential of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione in the treatment of cardiovascular disease, diabetes, and other conditions. Overall, 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione is a promising bioactive peptide with a range of potential therapeutic applications, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
合成方法
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide chain is then cleaved from the support and purified to obtain the final product. The synthesis of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione is a complex process that requires expertise in peptide chemistry and access to specialized equipment.
科学研究应用
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a range of physiological effects, including the regulation of blood pressure, the modulation of the immune system, and the promotion of wound healing. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has also been investigated for its potential in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
属性
CAS 编号 |
100858-16-0 |
|---|---|
产品名称 |
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione |
分子式 |
C44H77NO8 |
分子量 |
748.1 g/mol |
IUPAC 名称 |
18-[2-amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione |
InChI |
InChI=1S/C44H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-38(47)42(51)44(53,41(50)36(45)34-35-30-29-33-37(46)40(35)49)43(52)39(48)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33,36,42-43,46,49,51-53H,3-28,31-32,34,45H2,1-2H3 |
InChI 键 |
PUNPEYYZOCUOKR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)(C(=O)C(CC1=C(C(=CC=C1)O)O)N)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)(C(=O)C(CC1=C(C(=CC=C1)O)O)N)O)O |
同义词 |
1,3-DADPPT 1,3-dihexadecanoyl-2-(2-amino-3-(3,4-dihydroxyphenyl)propanoyl)propane-1,2,3-triol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)
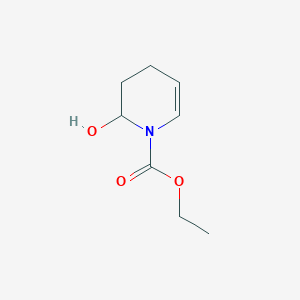
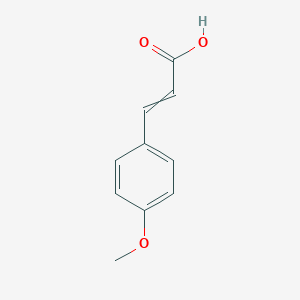
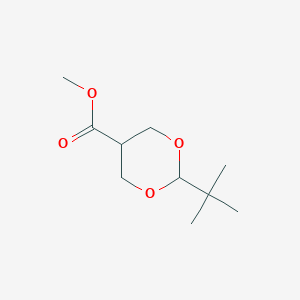
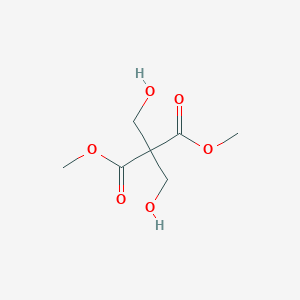
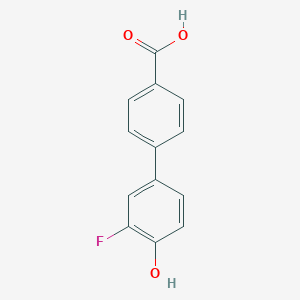
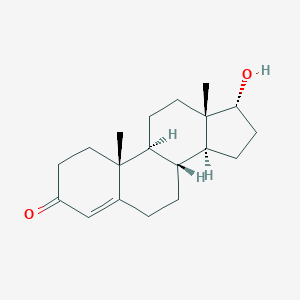
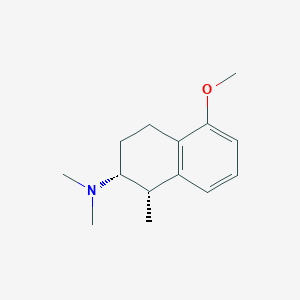
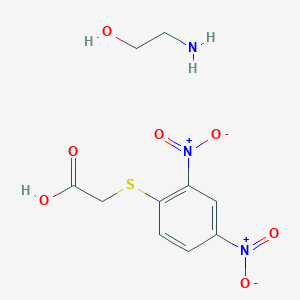
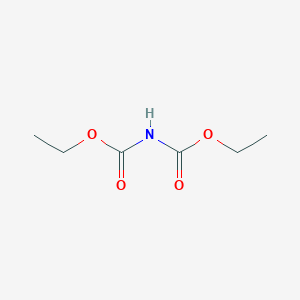
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)

